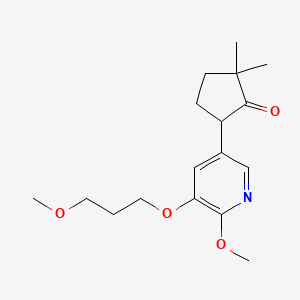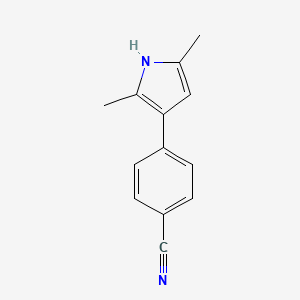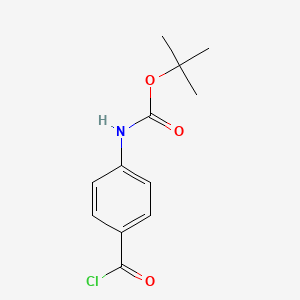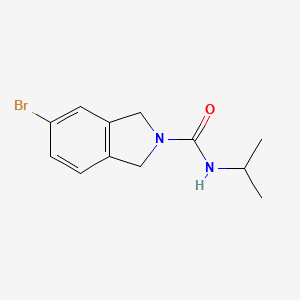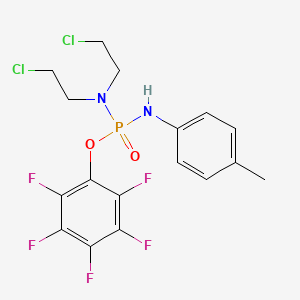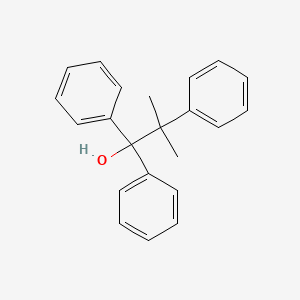
2-Methyl-1,1,2-triphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1,2-triphenylpropan-1-ol is an organic compound with the molecular formula C22H22O. It is a tertiary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three phenyl groups and one methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol typically involves the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:
- Benzophenone reacts with methylmagnesium bromide in anhydrous ether to form an intermediate.
- The intermediate is then hydrolyzed with water to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,1,2-triphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydrocarbons with reduced functional groups.
Substitution: Formation of halogenated derivatives and other substituted products
Applications De Recherche Scientifique
2-Methyl-1,1,2-triphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1,2-triphenylpropan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
2-Methylpropan-1-ol (Isobutanol): A primary alcohol with similar structural features but different reactivity and applications.
1-Phenyl-1-propanol: A secondary alcohol with one phenyl group, differing in its chemical behavior and uses.
Triphenylmethanol: A tertiary alcohol with three phenyl groups, similar in structure but lacking the methyl group .
Uniqueness: 2-Methyl-1,1,2-triphenylpropan-1-ol is unique due to its combination of three phenyl groups and one methyl group attached to the central carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
61082-65-3 |
|---|---|
Formule moléculaire |
C22H22O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-methyl-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C22H22O/c1-21(2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |
Clé InChI |
BWWGNKWLWJYVGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



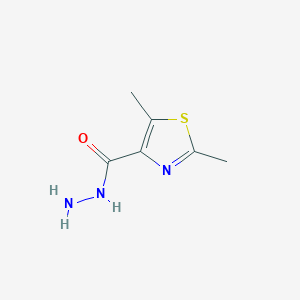
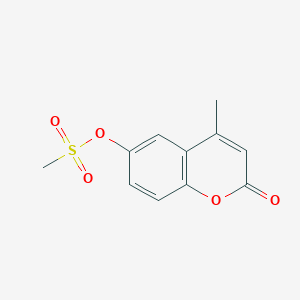
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

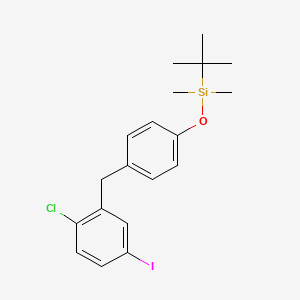
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
